Zebrafish Hyaloid Vessel Angiogenesis Inhibition: QB-799 vs. Parent Quininib and Three Additional Structural Analogues
In a direct head-to-head comparison of five commercial quininib structural analogues in the Tg(fli1:EGFP) zebrafish hyaloid vessel (HV) assay, 4-[2-(4-quinolinyl)vinyl]phenol (QB-799) at 10 μM significantly reduced primary HV development by ~34% relative to vehicle control. The parent compound quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) at 5 μM also significantly inhibited HV development in the same assay. Critically, three other analogues—4-bromo-2-(2-quinolin-2-yl-vinyl)-phenol (QB-590), 4-[(E)-2-vinyl]phenol (QB-663), and QB-771—exhibited no biological activity in the same assay system. [1]
| Evidence Dimension | In vivo anti-angiogenic activity in zebrafish hyaloid vessel assay |
|---|---|
| Target Compound Data | ~34% reduction in primary HV development at 10 μM (4–5 dpf, n=10 zebrafish/compound) |
| Comparator Or Baseline | Quininib (2-quinolinyl isomer): significant inhibition at 5 μM; QB-590, QB-663, QB-771: inactive in same assay; Vehicle control: 100% HV development (mean 3.4 primary vessels) |
| Quantified Difference | QB-799: ~34% reduction vs. control (p<0.001); Three other analogues: 0% reduction (inactive). QB-799 active at 10 μM; inactive analogues show the structural requirements for activity. |
| Conditions | Tg(fli1:EGFP) zebrafish embryos, 3–5 dpf treatment, 1% DMSO vehicle, one-way ANOVA with Dunnett's post hoc test |
Why This Matters
This direct comparative data definitively shows that among five commercially available analogues, only QB-799 and Z-quininib retain anti-angiogenic activity, making it one of only two viable choices from this structural class for angiogenesis research; the other three analogues would be wasted procurement.
- [1] Reynolds AL, et al. Phenotype-based Discovery of 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol as a Novel Regulator of Ocular Angiogenesis. J Biol Chem. 2016;291(14):7242-7255. Figure 3. View Source
